Cas no 439094-46-9 (4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide)
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-CHLORO-N-[6-(4-METHYLPIPERAZINO)-3-PYRIDINYL]BENZENECARBOXAMIDE
- 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
- Oprea1_101454
- MLS000763974
- HMS2711D06
- SMR000336125
- Z223833396
-
- MDL: MFCD03012847
- Inchi: 1S/C17H19ClN4O/c1-21-8-10-22(11-9-21)16-7-6-15(12-19-16)20-17(23)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,23)
- InChI Key: NJQCEQRGDRYPPX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(NC1=CN=C(C=C1)N1CCN(C)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 392
- XLogP3: 2.6
- Topological Polar Surface Area: 48.5
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB299075-100 mg |
4-Chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenecarboxamide; . |
439094-46-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| Ambeed | A888849-1g |
4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
439094-46-9 | 90% | 1g |
$350.0 | 2025-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00885532-1g |
4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
439094-46-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626885-1mg |
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide |
439094-46-9 | 98% | 1mg |
¥428.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626885-2mg |
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide |
439094-46-9 | 98% | 2mg |
¥619.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626885-5mg |
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide |
439094-46-9 | 98% | 5mg |
¥617.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626885-10mg |
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide |
439094-46-9 | 98% | 10mg |
¥924.00 | 2024-05-13 | |
| abcr | AB299075-100mg |
4-Chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenecarboxamide; . |
439094-46-9 | 100mg |
€283.50 | 2025-02-14 |
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide Suppliers
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Chemical Profile of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS No. 439094-46-9)
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide, identified by its CAS number 439094-46-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development. The structural framework of this molecule incorporates several key functional groups, including a chloro substituent, a piperazine moiety, and a pyridine ring, which collectively contribute to its unique chemical and pharmacological properties.
The chloro group at the para position of the benzamide core enhances the electrophilicity of the molecule, facilitating various chemical reactions and interactions with biological targets. The presence of the 4-methylpiperazin-1-yl group introduces a secondary amine functionality, which is commonly found in many bioactive compounds due to its ability to form hydrogen bonds and interact with specific binding sites in proteins. Additionally, the pyridin-3-yl substituent contributes to the overall solubility and metabolic stability of the compound, making it a promising candidate for further investigation.
In recent years, there has been growing interest in developing novel therapeutic agents that target neurological and cardiovascular disorders. The structural features of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide make it an intriguing candidate for such applications. Studies have shown that molecules with similar scaffolds exhibit inhibitory activity against various enzymes and receptors involved in these diseases. For instance, the piperazine moiety has been identified as a key pharmacophore in drugs that modulate neurotransmitter systems, while the benzamide group is often associated with anti-inflammatory and analgesic properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide with high accuracy. Molecular docking studies have revealed that this compound can interact with several protein targets, including kinases and ion channels, which are implicated in various pathological conditions. These findings suggest that 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide may serve as a lead compound for the development of new drugs targeting these pathways.
The synthesis of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The chlorination step is particularly critical, as it determines the reactivity of the molecule in subsequent transformations. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods not only improve the efficiency of synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide. Preliminary results indicate that this compound exhibits moderate oral bioavailability and favorable metabolic stability in vivo. These characteristics are essential for developing drugs that can be administered orally and maintain therapeutic efficacy over extended periods. Additionally, studies on its excretion patterns have provided insights into potential drug-drug interactions and dosing regimens.
The potential therapeutic applications of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide are further supported by preclinical studies in animal models. These studies have demonstrated that compounds with similar structures can modulate neuronal activity and reduce inflammation in vivo. For example, derivatives of this class have shown promise in treating cognitive disorders by enhancing cholinergic transmission or inhibiting glutamate receptor activity. Similarly, cardiovascular applications are being explored due to the ability of these molecules to interact with receptors involved in blood pressure regulation.
As research continues to uncover new biological targets and mechanisms, the demand for structurally diverse compounds like 4-chloro-N-[6-(4-methylpiperazin-1-y l)pyridin -3 -y l]benzamide is expected to grow. The versatility of its scaffold allows for modifications that can fine-tune its pharmacological profile for specific therapeutic needs. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating these findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process and bring novel treatments to patients more quickly.
In conclusion, 4-chloro-N-[6-( 4 -methyl piperazin -1 - y l ) py ridin -3 - y l ] benz amide (CAS No . 43 909 44 -69) represents a significant advancement in pharmaceutical chemistry with promising implications for treating neurological and cardiovascular disorders . Its unique structural features , coupled with favorable pharmacokinetic properties , make it an attractive candidate for further development . As our understanding of disease mechanisms evolves , so too will our ability to design molecules like this one that offer safe , effective treatments . p >
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